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N(6)-Methyl-3'-amino-3'-deoxyadenosine - 6088-33-1

N(6)-Methyl-3'-amino-3'-deoxyadenosine

Catalog Number: EVT-1562204
CAS Number: 6088-33-1
Molecular Formula: C11H16N6O3
Molecular Weight: 280.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N(6)-Methyl-3'-amino-3'-deoxyadenosine is a modified nucleoside derived from adenosine, featuring a methyl group at the N(6) position and an amino group at the 3' position of the deoxyribose sugar. This compound has garnered interest due to its potential implications in biological processes and therapeutic applications.

Source

N(6)-Methyl-3'-amino-3'-deoxyadenosine can be synthesized through various chemical methods, including enzymatic processes and chemical modifications of natural nucleosides. The presence of the methyl group at the N(6) position is particularly significant in influencing the compound's biological activity.

Classification

This compound falls under the category of modified nucleosides, specifically classified as a purine nucleoside. Its structural modifications distinguish it from standard deoxyadenosine, enabling unique interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of N(6)-Methyl-3'-amino-3'-deoxyadenosine can be accomplished through several approaches:

  1. Chemical Synthesis: This involves the alkylation of 2'-deoxyadenosine using methylating agents such as methyl iodide or dimethyl sulfate, followed by selective amination to introduce the amino group at the 3' position.
  2. Enzymatic Synthesis: Enzymatic methods may utilize specific enzymes capable of catalyzing the methylation and amination reactions. For instance, engineered enzymes such as Bsu06560 have been identified to metabolize N(6)-methyladenosine and could potentially be adapted for synthesizing this compound .

Technical Details

The synthesis typically requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to characterize the synthesized product.

Molecular Structure Analysis

Structure

N(6)-Methyl-3'-amino-3'-deoxyadenosine features a purine base (adenine) attached to a deoxyribose sugar, with a methyl group at the N(6) position and an amino group at the 3' carbon of the sugar. The molecular formula for this compound is C₁₃H₁₈N₄O₃.

Data

  • Molecular Weight: Approximately 282.31 g/mol
  • Structural Formula:
C13H18N4O3\text{C}_{13}\text{H}_{18}\text{N}_{4}\text{O}_{3}

This structure plays a critical role in its biological function and interaction with nucleic acids.

Chemical Reactions Analysis

Reactions

N(6)-Methyl-3'-amino-3'-deoxyadenosine can participate in various chemical reactions typical for nucleosides:

  1. Phosphorylation: It can be phosphorylated to form nucleotide derivatives, which are crucial for incorporation into RNA or DNA.
  2. Deamination: The amino group can undergo deamination reactions, potentially leading to different biological activities or degradation products.

Technical Details

The reactivity of this compound is influenced by its functional groups, particularly the N(6) methyl group, which can affect its stability and interactions with enzymes involved in nucleotide metabolism .

Mechanism of Action

Process

The mechanism of action for N(6)-Methyl-3'-amino-3'-deoxyadenosine involves its incorporation into nucleic acids where it may influence gene expression and cellular processes through epigenetic modifications. The modification at the N(6) position is known to play a role in RNA metabolism and stability.

Data

Studies have shown that similar modifications can affect RNA splicing and translation processes, suggesting that N(6)-methylation may also impact protein synthesis indirectly through altered mRNA functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).

Chemical Properties

  • pH Stability: Generally stable within a pH range of 5 to 7.
  • Spectroscopic Properties: Exhibits characteristic absorbance peaks in UV-visible spectroscopy, useful for quantification.
Applications

Scientific Uses

N(6)-Methyl-3'-amino-3'-deoxyadenosine has several potential applications in scientific research:

  1. Epigenetics Research: Its role as an epigenetic modifier makes it valuable for studying gene regulation mechanisms.
  2. Therapeutic Development: Investigations into its effects on cellular processes could lead to new therapeutic agents targeting diseases influenced by nucleic acid modifications.
  3. Biotechnology: Used in oligonucleotide synthesis as a building block for creating modified DNA or RNA sequences that can enhance stability or specificity in genetic applications .
Introduction to N(6)-Methyl-3'-amino-3'-deoxyadenosine: Structural and Functional Context

Chemical Identity and Structural Analogues in Nucleoside Biochemistry

N(6)-Methyl-3'-amino-3'-deoxyadenosine (CAS# 6088-33-1) is a doubly modified purine nucleoside characterized by two key structural alterations: a methyl group at the N6 position of the adenine base and an amino group replacing the 3'-hydroxyl of the deoxyribose sugar. Its molecular formula is C₁₁H₁₆N₆O₃ (molecular weight: 280.28 g/mol), distinguishing it from conventional deoxyadenosines [4]. The 3'-amino modification confers altered hydrogen-bonding capacity and steric properties compared to natural 3'-OH nucleosides, impacting potential interactions with enzymes and nucleic acid processing machinery.

This compound belongs to a broader class of adenosine analogues with modifications at three strategic sites:

  • Base modifications: N6-methylation alters hydrogen bonding and base stacking.
  • Sugar modifications: 3'-deoxygenation reduces conformational flexibility.
  • Dual modifications: Combined alterations (e.g., 3'-amino + N6-methyl) create unique physicochemical profiles.

Table 1: Structural Comparison of Adenosine Analogues

Compound NameCAS NumberBase ModificationSugar ModificationMolecular Formula
N(6)-Methyl-3'-amino-3'-deoxyadenosine6088-33-1N6-methyl3'-aminoC₁₁H₁₆N₆O₃
3'-Deoxy-N6-methyladenosine3616-27-1N6-methyl3'-HC₁₁H₁₅N₅O₃
N6-Methyl-2'-deoxyadenosine168948-26-1N6-methylNoneC₁₁H₁₅N₅O₃
N6-Methyl-ATP3130-39-0N6-methylTriphosphateC₁₁H₁₈N₅O₁₃P₃ [6] [7] [10]

Functionally, the 3'-amino group prevents phosphodiester bond formation during nucleic acid synthesis, categorizing this compound as a potential chain-terminating nucleoside [6]. Its structural rigidity also influences recognition by methyltransferases and demethylases involved in epigenetic pathways, as evidenced by studies on similar analogues [5].

Historical Evolution of Modified Adenosine Derivatives in Epigenetic Research

The investigation of methylated adenosines has evolved through three distinct phases:

  • Early Discovery (1970s-1990s): Initial detection of N6-methyl-deoxyadenosine (m6dA) in prokaryotes and unicellular eukaryotes like Tetrahymena, where it was linked to restriction-modification systems and DNA repair [5] [8]. During this period, technical limitations hindered precise mapping in complex genomes.
  • Epigenetic Expansion (2000s-2015): Advances in mass spectrometry (LC-MS/MS) and next-generation sequencing revealed m6dA in metazoans, including Drosophila, C. elegans, and mammals. Controversy emerged regarding its epigenetic role in vertebrates due to low abundance and potential RNA contamination [1] [3] [5].
  • Functional Characterization (2015–Present): Isotopic labeling and ultrasensitive detection methods confirmed trace m6dA in mammals but attributed its origin primarily to RNA metabolite salvage pathways rather than dedicated DNA methyltransferases [1]. Concurrently, synthetic analogues like N(6)-Methyl-3'-amino-3'-deoxyadenosine gained prominence as biochemical tools to dissect methylation mechanisms without natural metabolic interference.

The development of 3'-modified nucleosides accelerated with the discovery that 3'-deoxy variants resist enzymatic degradation, enhancing their utility in in vitro methylation assays [6]. N(6)-Methyl-3'-amino-3'-deoxyadenosine specifically emerged as a stable probe for studying methyltransferase substrate specificity due to its dual modifications that mimic transition states in methylation reactions [4].

Comparative Analysis with N6-Methyl-2′-Deoxyadenosine (m6dA) and Other Methylated Nucleosides

N(6)-Methyl-3'-amino-3'-deoxyadenosine exhibits distinct biochemical properties compared to its epigenetic counterpart N6-methyl-2′-deoxyadenosine (m6dA):

  • Origins and Stability:
  • m6dA in mammals originates predominantly from misincorporation of methylated ribonucleotides during DNA synthesis via the nucleotide salvage pathway, rather than direct DNA methylation [1]. LC-MS/MS studies show >90% of genomic m6dA derives from recycled N6-methyl-ATP [1] [10].
  • In contrast, N(6)-Methyl-3'-amino-3'-deoxyadenosine is synthetically derived and lacks natural phosphorylation pathways, making it metabolically stable in vitro [4] [6].

  • Functional Roles:

  • m6dA acts as an epigenetic regulator in simple eukaryotes (e.g., nucleosome positioning in Tetrahymena [8]) and neurons (fear extinction memory [3]). Its enrichment near transcription start sites correlates with gene activation [3] [8].
  • N(6)-Methyl-3'-amino-3'-deoxyadenosine serves primarily as a research tool: Its 3'-amino group blocks DNA polymerase activity, allowing studies of methylation-dependent processes without DNA replication artifacts [6].

  • Structural Impacts:

  • m6dA increases DNA rigidity and disfavors nucleosome wrapping. Computational simulations indicate m6dA-containing DNA requires 30% more energy for nucleosome formation than unmodified DNA [8].
  • The 3'-amino group in N(6)-Methyl-3'-amino-3'-deoxyadenosine distorts sugar pucker conformation, rendering it incompatible with standard A- or B-form DNA helices. This property enables selective inhibition of methyltransferases like METTL3 [4].

Table 2: Functional Comparison of Methylated Adenosine Derivatives

PropertyN(6)-Methyl-3'-amino-3'-deoxyadenosineN6-Methyl-2′-Deoxyadenosine (m6dA)N6-Methyl-ATP
Natural occurrenceSyntheticEukaryotes/prokaryotesUbiquitous (RNA metabolite)
Epigenetic roleNoneGene regulation/nucleosome positioningMethyl group donor for m6dA
Key biochemical effectDNA polymerase inhibitionAltered DNA-protein interactionsSubstrate for RNA polymerases
Research utilityMethyltransferase studiesEpigenetic mappingIsotopic labeling experiments [1] [6] [10]

The divergence in function underscores how minor structural changes (3'-OH vs. 3'-NH₂) convert an epigenetic mark into a targeted biochemical probe. While m6dA remains controversial as a heritable DNA mark in mammals [1], synthetic analogues provide unambiguous tools to dissect nucleic acid modifications.

Properties

CAS Number

6088-33-1

Product Name

N(6)-Methyl-3'-amino-3'-deoxyadenosine

IUPAC Name

(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

Molecular Formula

C11H16N6O3

Molecular Weight

280.28 g/mol

InChI

InChI=1S/C11H16N6O3/c1-13-9-7-10(15-3-14-9)17(4-16-7)11-8(19)6(12)5(2-18)20-11/h3-6,8,11,18-19H,2,12H2,1H3,(H,13,14,15)/t5-,6-,8-,11-/m1/s1

InChI Key

ZZZAYLDWLFISCQ-HUKYDQBMSA-N

SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O

Synonyms

MA-Ado
N(6)-methyl-3'-amino-3'-deoxyadenosine

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)N)O

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O

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